Furfurylamine, N-(3-triethylsilylpropyl)-

Vue d'ensemble

Description

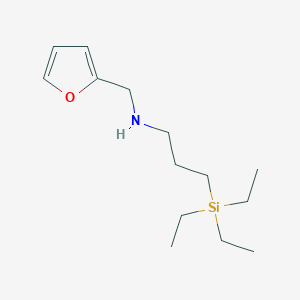

Furfurylamine, N-(3-triethylsilylpropyl)- is an organic compound with the molecular formula C14H27NOSi and a molecular weight of 253.45 g/mol. This compound is characterized by the presence of a furfurylamine group attached to a triethylsilylpropyl chain. It is used in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Furfurylamine, N-(3-triethylsilylpropyl)- typically involves the reaction of furfurylamine with a triethylsilylpropyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of Furfurylamine, N-(3-triethylsilylpropyl)- may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Furfurylamine, N-(3-triethylsilylpropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the triethylsilyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furfurylamine oxides, while substitution reactions can produce a variety of substituted furfurylamine derivatives .

Applications De Recherche Scientifique

Furfurylamine, N-(3-triethylsilylpropyl)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mécanisme D'action

The mechanism of action of Furfurylamine, N-(3-triethylsilylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its triethylsilyl group provides steric protection, influencing the reactivity and selectivity of the compound in different reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Furfurylamine: The parent compound, which lacks the triethylsilylpropyl group.

N-(3-trimethylsilylpropyl)furfurylamine: A similar compound with a trimethylsilyl group instead of a triethylsilyl group.

N-(3-triethylsilylpropyl)aniline: An analogue where the furfurylamine group is replaced by an aniline group.

Uniqueness

Furfurylamine, N-(3-triethylsilylpropyl)- is unique due to the presence of the triethylsilylpropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Activité Biologique

Furfurylamine, N-(3-triethylsilylpropyl)- is an organic compound with significant potential in various scientific fields, particularly in chemistry and biology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant research findings.

Compound Overview

- Chemical Formula : C14H27NOSi

- Molecular Weight : 253.45 g/mol

- CAS Number : 1578-43-4

Furfurylamine, N-(3-triethylsilylpropyl)- is characterized by the presence of a furfurylamine group linked to a triethylsilylpropyl chain. This structure imparts unique chemical properties that are advantageous for various applications in organic synthesis and medicinal chemistry.

The biological activity of Furfurylamine, N-(3-triethylsilylpropyl)- can be attributed to its ability to act as a nucleophile in chemical reactions. The triethylsilyl group enhances the compound's stability and reactivity, allowing it to interact with various biomolecules.

Interaction with Biomolecules

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, which are critical for modifying biological molecules.

- Oxidation and Reduction Reactions : These reactions can lead to the formation of biologically relevant derivatives, potentially influencing cellular pathways.

Biological Applications

Furfurylamine, N-(3-triethylsilylpropyl)- has been studied for several potential biological applications:

- Drug Development : Research is ongoing to evaluate its efficacy as a precursor for new therapeutic agents.

- Polymeric Materials : Its incorporation into polymeric systems has shown promise in creating materials with self-healing properties due to the reversible nature of its chemical bonds .

Study 1: Synthesis and Application

A study explored the synthesis of thermally reversible polymeric materials using Furfurylamine, N-(3-triethylsilylpropyl)- as a key monomer. The resulting materials exhibited self-healing capabilities after multiple cycles of damage and repair, indicating potential applications in durable materials .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Furfurylamine | Parent compound without silyl group | Basic nucleophilic activity |

| N-(3-trimethylsilylpropyl)furfurylamine | Trimethylsilyl instead of triethyl | Enhanced stability |

| N-(3-triethylsilylpropyl)aniline | Aniline group instead of furfurylamine | Varies; often used in dye synthesis |

Furfurylamine, N-(3-triethylsilylpropyl)- is distinguished by its triethylsilyl group, which provides unique steric and electronic properties compared to its analogs.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-3-triethylsilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NOSi/c1-4-17(5-2,6-3)12-8-10-15-13-14-9-7-11-16-14/h7,9,11,15H,4-6,8,10,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGWCBICXBZNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)CCCNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166319 | |

| Record name | Furfurylamine, N-(3-triethylsilylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-43-4 | |

| Record name | Furfurylamine, N-(3-triethylsilylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfurylamine, N-(3-triethylsilylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.